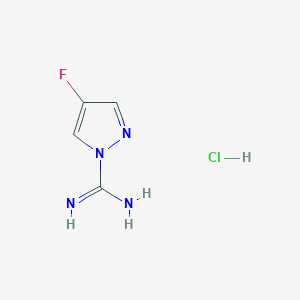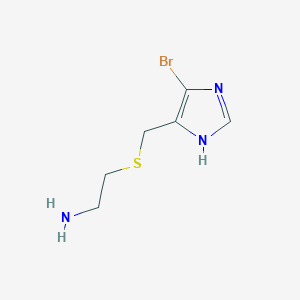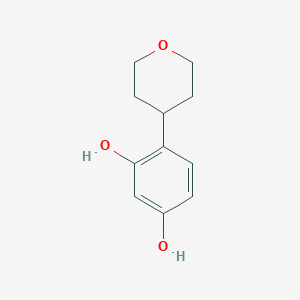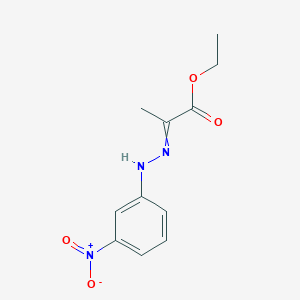
Ethyl pyruvate 3-nitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl pyruvate 3-nitrophenylhydrazone is a chemical compound with the molecular formula C11H13N3O4 It is a derivative of ethyl pyruvate and 3-nitrophenylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyruvate 3-nitrophenylhydrazone typically involves the reaction of ethyl pyruvate with 3-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl pyruvate 3-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
Ethyl pyruvate 3-nitrophenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its effects on cellular metabolism
Mecanismo De Acción
The mechanism of action of ethyl pyruvate 3-nitrophenylhydrazone involves its interaction with cellular components. It can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group box 1 (HMGB1). This inhibition helps reduce inflammation and protect tissues from damage. The compound also acts as a scavenger of reactive oxygen species (ROS), thereby preventing oxidative stress .
Comparación Con Compuestos Similares
Ethyl pyruvate: A derivative of pyruvic acid with anti-inflammatory properties.
Phenylhydrazones: A class of compounds with similar hydrazone moieties but different substituents on the phenyl ring.
Uniqueness: Ethyl pyruvate 3-nitrophenylhydrazone is unique due to the presence of both the ethyl pyruvate and 3-nitrophenylhydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H13N3O4 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
ethyl 2-[(3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3 |
Clave InChI |
SXBCOJHYBVQZQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
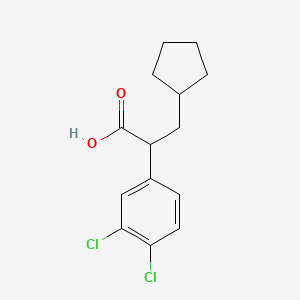
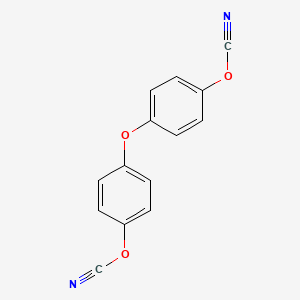
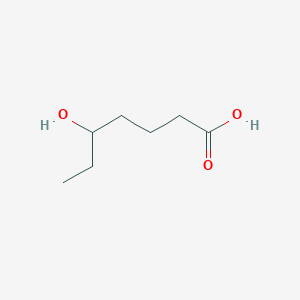
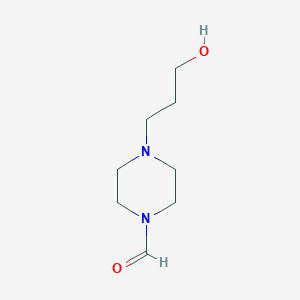
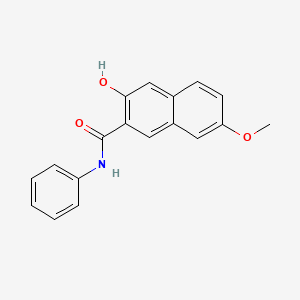
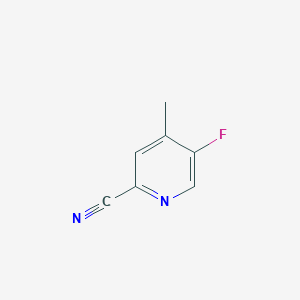
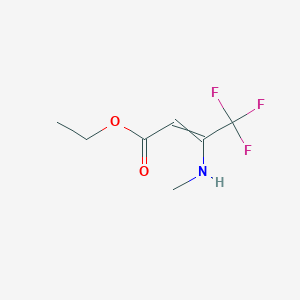
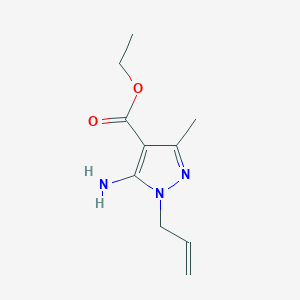
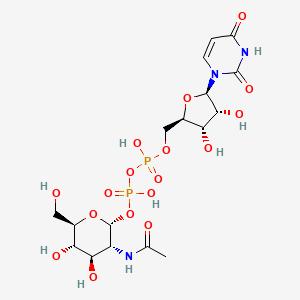
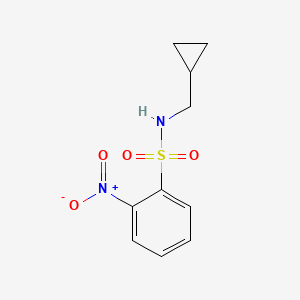
![N-[5-[(4-Boc-1-piperazinyl)methyl]-2-pyridyl]-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-6-benzimidazolyl)pyrimidin-2-amine](/img/structure/B8776410.png)
